molecular formula C8H8N2O4 B1416534 Methyl 2-methyl-5-nitronicotinate CAS No. 936130-27-7

Methyl 2-methyl-5-nitronicotinate

Cat. No. B1416534
M. Wt: 196.16 g/mol
InChI Key: XLENGXHHGQWCMW-UHFFFAOYSA-N
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Description

“Methyl 2-methyl-5-nitronicotinate” is a chemical compound used in various fields of research and industry. It is a synthetic compound that belongs to the family of nicotinic acid derivatives .


Synthesis Analysis

The synthesis of “Methyl 2-methyl-5-nitronicotinate” involves several substances reacting with one another. These compounds include isonicotinic acid, methanol, sulfuric acid, and sodium carbonate .


Molecular Structure Analysis

The molecular structure of “Methyl 2-methyl-5-nitronicotinate” consists of a pyridine ring attached to methyl carboxylate . The molecular formula is C8H8N2O4 .


Chemical Reactions Analysis

“Methyl 2-methyl-5-nitronicotinate” is involved in various chemical reactions. For instance, it is used as an active ingredient in several sticky thrip traps to monitor and catch thrips in greenhouses .


Physical And Chemical Properties Analysis

“Methyl 2-methyl-5-nitronicotinate” has a molecular weight of 196.16 g/mol. Its unique chemical properties make it an ideal candidate for various applications, ranging from medicinal chemistry to material science.

Scientific Research Applications

Anticoccidial Agents Synthesis

Methyl 2-methyl-5-nitronicotinate has been involved in the synthesis of anticoccidial agents. In a study by Morisawa et al. (1977), the compound was obtained through the treatment of ethyl 2-methyl-5-nitronicotinate with ammonia. The research aimed to develop compounds with significant activity against Eimeria tenella, a parasite responsible for coccidiosis in poultry. The study highlighted the compound's potential in generating derivatives with improved anticoccidial properties, contributing to the development of more effective treatments for this parasitic disease in poultry farming Morisawa, Kataoka, Kitano, & Matsuzawa, 1977.

Spin Trapping Studies

Another significant application of related compounds is in the field of spin trapping, a technique used in chemistry and biology to detect and identify free radicals. While the direct study of methyl 2-methyl-5-nitronicotinate in spin trapping was not found, research on similar nitrones has been conducted. For instance, Turner and Rosen (1986) explored the synthesis of various nitrones and their application in spin trapping superoxide and hydroxyl radicals. These studies contribute to our understanding of radical chemistry and its implications in biological systems and material science Turner & Rosen, 1986.

Heterocyclic Chemistry

In the realm of heterocyclic chemistry, compounds similar to methyl 2-methyl-5-nitronicotinate have been synthesized and studied for their reactivity and potential applications. Crozet et al. (1985) examined the reactivity of 1-methyl-2-chloromethyl-5-nitroimidazole with tertiary nitronate anions, leading to the formation of 1-methyl-5-nitro-imidazoles with a trisubstituted ethylenic double bond. This study provides insights into the reactivity of nitronicotinate derivatives and their potential in synthesizing novel heterocyclic compounds Crozet, Surzur, Vanelle, Ghiglione, & Maldonado, 1985.

Safety And Hazards

“Methyl 2-methyl-5-nitronicotinate” is a toxic compound. It has an irritating effect on the eyes, skin, and respiratory tract . In case of skin contact, it is recommended to wash off with soap and plenty of water .

properties

IUPAC Name

methyl 2-methyl-5-nitropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-5-7(8(11)14-2)3-6(4-9-5)10(12)13/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLENGXHHGQWCMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70653880
Record name Methyl 2-methyl-5-nitropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methyl-5-nitronicotinate

CAS RN

936130-27-7
Record name Methyl 2-methyl-5-nitropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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